(+)-cis-Rose oxide

Descripción general

Descripción

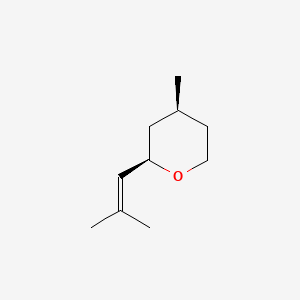

(+)-cis-Rose oxide, also known as cis-Rose oxide, is a monoterpene compound with a molecular formula of C10H18O. It is a stereoisomer of rose oxide, a compound known for its pleasant floral aroma, often associated with roses. This compound is widely used in the fragrance industry due to its unique scent profile.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+)-cis-Rose oxide can be achieved through several methods. One common approach involves the stereospecific reduction of a precursor compound, such as d-glucose, to yield the desired cis-rose oxide . The reaction conditions typically involve the use of specific catalysts and controlled temperature settings to ensure the correct stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of cis-Rose oxide often involves the use of advanced catalytic processes to ensure high yield and purity. The process may include steps such as hydrogenation, isomerization, and purification to obtain the final product. The exact methods can vary depending on the scale of production and the desired specifications of the compound.

Análisis De Reacciones Químicas

Synthetic Methods

Several synthetic routes have been developed to produce (+)-cis-Rose oxide from citronellol:

-

Epoxidation and Rearrangement : Citronellol undergoes epoxidation followed by rearrangement to yield cis-rose oxide. This method utilizes oxidizing agents such as acetone or benzophenone .

-

Hydrazone Formation : A method involving the formation of benzenesulfonylhydrazone intermediates from citronellol derivatives has been documented. This step is followed by catalytic reactions that yield cis-rose oxide .

-

Biotransformation : Whole-cell biotransformation using fungi like Aspergillus species has also been explored for producing rose oxides from citronellol, showcasing the versatility of biological systems in synthesizing these compounds .

Reaction Conditions

The following table summarizes key reaction conditions for synthesizing this compound:

| Reaction Type | Starting Material | Catalyst/Conditions | Yield (%) |

|---|---|---|---|

| Laccase-mediated oxidation | Citronellol | Laccase + Mediators (e.g., HOBt) | 65% cis |

| Epoxidation | Citronellol | Acetone/Benzophenone | Variable |

| Hydrazone formation | α,β-unsaturated ketone | Various amines (e.g., triethylamine) | 50% |

| Biotransformation | Citronellol | Fungal strains (e.g., Aspergillus) | Variable |

Stereochemistry and Selectivity

The stereochemistry of this compound is crucial for its aromatic properties. Research indicates that the formation of this compound is stereoselective when starting from specific enantiomers of citronellol:

-

When using (R)-(+)-citronellol, approximately 65% of the product formed is this compound, with the remainder being (-)-trans-rose oxide.

-

Conversely, when racemic citronellol is used, the reaction tends to produce both cis and trans forms without significant enantioselectivity .

Enantioselectivity Studies

Studies utilizing enantioselective gas chromatography have confirmed that while cis-rose oxides are predominantly formed, the reaction lacks enantioselectivity when racemic mixtures are involved .

Aplicaciones Científicas De Investigación

Biocatalysis and Synthesis

Enzymatic Conversion of Citronellol:

One of the key applications of (+)-cis-Rose oxide lies in its production through biocatalytic processes. Research has demonstrated that laccase-catalyzed oxidation of citronellol can yield rose oxides, with a preference for the cis isomer. In a study, citronellol was oxidized using a laccase-mediator system, resulting in a significant formation of this compound (approximately 65%) from (R)-citronellol and a mixture from racemic citronellol . This enzymatic approach not only enhances the yield of rose oxides but also offers an environmentally friendly alternative to traditional chemical synthesis methods.

Case Study: Essential Oil Modification

The application of laccase-mediated oxidation was further explored in modifying essential oils such as lemongrass and geranium. By treating these oils with laccase, researchers were able to increase the content of rose oxides, thus tuning their olfactory properties. This process highlights the potential for biocatalysis to create value-added products from existing natural resources .

Fragrance Industry

Perfume Formulation:

this compound is widely used in the fragrance industry due to its pleasant floral scent. It serves as a key component in high-value perfumes and cosmetic products. The compound's ability to impart a rose-like aroma makes it essential for creating floral fragrances that are appealing to consumers .

Aroma Enhancement in Wines:

Research indicates that this compound contributes significantly to the aroma profile of certain wines. During fermentation, yeast metabolism can elevate levels of this compound, enhancing the overall sensory experience of the wine. A study noted that wines produced with specific yeast strains exhibited increased concentrations of aroma-active compounds, including this compound, which positively influenced their organoleptic qualities .

Food Industry

Flavoring Agent:

In addition to its aromatic applications, this compound is utilized as a flavoring agent in various food products. Its sweet and floral notes make it suitable for enhancing the flavor profiles of beverages and confections .

Toxicological Studies and Safety Evaluations

While this compound is generally recognized as safe for use in food and fragrance applications, ongoing research into its toxicological profile is essential. Studies have evaluated the safety of various extracts containing this compound, ensuring that they do not pose health risks when used appropriately .

Summary Table

Mecanismo De Acción

The mechanism of action of (+)-cis-Rose oxide involves its interaction with specific molecular targets, such as olfactory receptors in the case of its use in fragrances. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic floral scent. In other applications, its mechanism of action may involve different molecular targets and pathways, depending on the specific context and use.

Comparación Con Compuestos Similares

Similar Compounds

trans-Rose oxide: Another stereoisomer of rose oxide with a different spatial arrangement of atoms.

(2R,4R)-4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran: A related compound with a different stereochemistry.

(Z)-Rose oxide: Another isomer with a different configuration around the double bond.

Uniqueness

What sets (+)-cis-Rose oxide apart from its similar compounds is its specific stereochemistry, which gives it a unique scent profile and reactivity. This makes it particularly valuable in applications where a distinct aroma or specific chemical behavior is desired.

Actividad Biológica

(+)-cis-Rose oxide is a bicyclic monoterpene that has garnered attention due to its unique aroma and potential biological activities. This compound is primarily derived from the biotransformation of citronellol, a common terpene found in various essential oils. The following sections detail the biological activity of this compound, including its synthesis, properties, and applications in various fields.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including enzymatic biotransformation and chemical synthesis. Notably, the biotransformation of citronellol by fungi such as Aspergillus and Penicillium species has been reported to yield significant amounts of both cis- and trans-rose oxides. For instance, in a study using Penicillium roqueforti, the production reached over 70 mg/L for cis-rose oxide under optimized conditions .

Table 1: Synthesis Methods for this compound

| Method | Organisms/Conditions | Yield (mg/L) |

|---|---|---|

| Biotransformation | Penicillium roqueforti | 70 |

| Chemical synthesis | Catalytic hydrogenation | >10:1 ratio |

| Enzymatic conversion | Lipase from Pseudomonas cepacia | Variable |

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In particular, studies have shown its effectiveness against certain strains of bacteria and fungi, making it a candidate for use in natural preservatives and antimicrobial formulations. The compound's mechanism is thought to involve disruption of microbial cell membranes, leading to cell lysis .

Aromatic Contributions

In addition to its antimicrobial properties, this compound plays a significant role in the aroma profile of several plants and products. It contributes to the characteristic scent of wines, particularly those made from Gewürztraminer grapes, where it was identified as a major aromatic component .

Case Study 1: Wine Fermentation

A study investigated the impact of mixed fermentation involving non-Saccharomyces yeasts alongside Saccharomyces cerevisiae on the production of volatile compounds during cherry wine fermentation. The presence of cis-rose oxide was notably enhanced in mixed cultures compared to mono-culture fermentations, suggesting that fermentation dynamics can significantly influence the aromatic profile of wines .

Case Study 2: Essential Oil Analysis

Another study focused on the essential oil composition of D. heterophyllum, revealing that while citronellol constituted a large percentage (74.2%), cis-rose oxide was present at only 2.2%. This highlights the relative scarcity of cis-rose oxide in certain plant extracts but underscores its importance in contributing to overall fragrance and potential therapeutic properties .

Research Findings

Recent findings emphasize the preferential formation of cis-rose oxide during biotransformation processes involving citronellol. For example, when racemic citronellol was biotransformed by fungal strains, approximately 65% of the resulting product was identified as cis-rose oxide . This enantioselectivity is crucial for applications in flavoring and fragrance industries where specific isomers can have markedly different olfactory properties.

Propiedades

IUPAC Name |

(2R,4S)-4-methyl-2-(2-methylprop-1-enyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,9-10H,4-5,7H2,1-3H3/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCBTSFUTPZVKJ-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC(C1)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCO[C@H](C1)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401033220, DTXSID50894739 | |

| Record name | 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-, (2R,4S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401033220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R-cis)-tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-17-5, 4610-11-1 | |

| Record name | (±)-cis-Rose oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-cis-Rose oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4610-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rose oxide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rose oxide, cis-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004610111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-, (2R,4S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401033220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R-cis)-tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R-cis)-tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-, (2R,4S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSE OXIDE, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08FS7459GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ROSE OXIDE, CIS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G7H98N31J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.